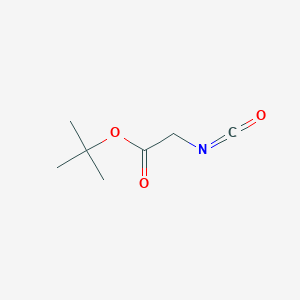

Tert-butyl 2-isocyanatoacetate

Description

Significance as a Versatile Intermediate in Chemical Transformations

The reactivity of tert-butyl 2-isocyanoacetate stems from the dual nature of its isocyano functional group, which can act as both a nucleophile and an electrophile, and the acidity of the α-protons adjacent to the isocyano and ester groups. This allows it to participate in a wide array of chemical transformations, making it a valuable intermediate for synthesizing diverse organic molecules.

One of the most prominent applications of tert-butyl 2-isocyanoacetate is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. cornell.edu These reactions are highly atom-economical and efficient. Tert-butyl 2-isocyanoacetate is a key reactant in several named MCRs, including:

Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The use of tert-butyl 2-isocyanoacetate in Ugi reactions has been instrumental in the synthesis of peptidomimetics and other biologically relevant scaffolds. nih.govbeilstein-journals.org

Passerini Three-Component Reaction (P-3CR): In this reaction, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acyloxy carboxamide. acs.orgnih.gov Tert-butyl 2-isocyanoacetate is frequently employed in this reaction to introduce a protected glycine-like moiety. acs.org

Groebke–Blackburn–Bienaymé (GBB-3CR) Reaction: This is a three-component reaction between an aldehyde, an amine, and an isocyanide to form imidazo[1,2-a]pyridines and related heterocyclic systems. nih.govd-nb.info

Beyond multicomponent reactions, tert-butyl 2-isocyanoacetate is a valuable substrate in various cycloaddition reactions. For instance, it participates in [3+2] cycloaddition reactions with various partners to afford five-membered heterocyclic rings like pyrroles and oxazolines. rsc.orgchim.it A copper-catalyzed three-component reaction of aldehydes, ketones, and tert-butyl 2-isocyanoacetate provides a regioselective pathway to 2,3,4-trisubstituted 1H-pyrroles. rsc.org

The compound also undergoes facile N-substitution reactions, allowing for the replacement of the tert-butyl group with other functionalities. smolecule.com This further enhances its versatility as a synthetic intermediate.

Strategic Utility in Pharmaceutical and Agrochemical Synthesis

The ability of tert-butyl 2-isocyanoacetate to readily form complex and diverse molecular structures makes it a valuable tool in the synthesis of pharmaceuticals and agrochemicals. Many biologically active molecules contain heterocyclic scaffolds, and this compound provides efficient routes to their synthesis.

In pharmaceutical research , tert-butyl 2-isocyanoacetate serves as a building block for the synthesis of novel drug candidates and pharmaceutical intermediates. smolecule.com Its application in the Ugi and Passerini reactions is particularly significant for the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved pharmacological properties, such as enhanced stability and oral bioavailability. beilstein-journals.orgnih.gov For example, it has been used in the synthesis of β-lactam-linked peptidomimetics, which are of interest for their potential as antibiotics and enzyme inhibitors. beilstein-journals.orgnih.gov It has also been employed in the synthesis of precursors for α,α-diaryl-α-amino acids, which are important in medicinal chemistry. nih.gov

In the agrochemical industry , tert-butyl 2-isocyanoacetate is utilized in the synthesis of crop protection agents, including herbicides and pesticides. smolecule.com The pyrrole (B145914) ring system, which can be efficiently constructed using this reagent, is a common structural motif in many agrochemicals. rsc.org

Role in Advancing Fundamental Chemical Research and Material Development

The unique reactivity of tert-butyl 2-isocyanoacetate has not only been exploited for practical applications but has also contributed to the advancement of fundamental chemical research. Its participation in a wide range of reactions has allowed chemists to explore new reaction pathways and develop novel synthetic methodologies. smolecule.com

The study of its reactions with transition metals has revealed its ability to form stable complexes, making it a valuable ligand in coordination chemistry and metal catalysis. smolecule.com For instance, its reaction with certain Group 13 Lewis acids has been shown to lead to the formation of 5-oxazolone derivatives through an intramolecular cyclization. rsc.org

In materials science , tert-butyl 2-isocyanoacetate is employed in the synthesis of functional materials, polymers, and catalysts. smolecule.com For example, it has been used in Passerini three-component reactions to create monomers that can then be polymerized via acyclic diene metathesis to form a new class of polyesters with amide moieties in their side chains. acs.org The resulting polymers have potential for further functionalization due to the presence of the ester group. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of Tert-butyl 2-isocyanatoacetate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | sigmaaldrich.com |

| Molecular Weight | 141.17 g/mol | sigmaaldrich.com |

| Boiling Point | 50 °C at 0.1 mmHg | sigmaaldrich.com |

| Density | 0.97 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.422 | sigmaaldrich.com |

| CAS Number | 2769-72-4 | sigmaaldrich.com |

Table 2: Applications of this compound in Different Reaction Types

| Reaction Type | Description | Key Products | References |

| Ugi Four-Component Reaction | A one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. | Peptidomimetics, α-acylamino amides | nih.govbeilstein-journals.org |

| Passerini Three-Component Reaction | A reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. | α-Acyloxy carboxamides, Depsipeptoids | acs.orgnih.gov |

| [3+2] Cycloaddition | A reaction that forms a five-membered ring from a three-atom and a two-atom component. | Pyrroles, Oxazolines | rsc.orgchim.it |

| Groebke–Blackburn–Bienaymé Reaction | A three-component reaction to form fused imidazole (B134444) heterocycles. | Imidazo[1,2-a]pyridines | nih.govd-nb.info |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-isocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2,3)11-6(10)4-8-5-9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGTZLMGEUIJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603291 | |

| Record name | tert-Butyl N-(oxomethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113238-61-2 | |

| Record name | tert-Butyl N-(oxomethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-isocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Isocyanoacetate

Established Synthetic Pathways

The most common and well-documented method for preparing tert-butyl 2-isocyanoacetate involves a precursor-based route conducted under batch conditions. This approach is characterized by the sequential addition of reagents in a reaction vessel.

The standard laboratory synthesis of tert-butyl 2-isocyanoacetate starts from tert-butyl 2-formamidoacetate. This precursor is subjected to dehydration to form the isocyanide group. The dehydration is typically achieved using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the acidic byproducts.

The reaction is generally performed in a suitable organic solvent, like dichloromethane (B109758) (CH₂Cl₂), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation. semanticscholar.org The process involves the dropwise addition of the dehydrating agent to a solution of the formamide (B127407) and the base. semanticscholar.org Following the reaction, an aqueous workup is necessary to remove salts and other impurities, and the final product is isolated and purified, often by flash column chromatography. semanticscholar.org

The precursor, tert-butyl 2-formamidoacetate, can be synthesized by formylating the corresponding amino ester, which in turn is derived from tert-butyl bromoacetate. semanticscholar.org

Table 1: Example of a Batch Synthesis Protocol for Tert-butyl 2-Isocyanoacetate

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | tert-Butyl 2-formamidoacetate | semanticscholar.org |

| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | semanticscholar.org |

| Base | Triethylamine (Et₃N) | semanticscholar.org |

| Solvent | Dichloromethane (CH₂Cl₂) | semanticscholar.org |

| Temperature | 0 °C | semanticscholar.org |

| Reaction Time | 15 minutes | semanticscholar.org |

| Workup | Addition of saturated NaHCO₃ solution, extraction with CH₂Cl₂, washing with brine, drying over K₂CO₃ | semanticscholar.org |

Advanced and Emerging Synthetic Techniques

To overcome the limitations associated with the handling of potentially hazardous reagents and to improve efficiency and scalability, advanced synthetic methods like continuous flow chemistry are being explored for the synthesis of isocyanoacetate derivatives.

Continuous flow synthesis offers significant advantages for preparing isocyanides, which can be unstable or have noxious odors. rsc.org This technology allows for the in situ generation and immediate consumption of reactive intermediates, enhancing safety and process control. rsc.org

While specific literature on the continuous flow synthesis of tert-butyl 2-isocyanoacetate is not detailed, the methodology has been successfully demonstrated for its close analog, ethyl isocyanoacetate. rsc.orgnih.gov In this process, a solution of the N-formylglycine ester precursor is pumped and mixed with a dehydrating agent, such as triphosgene, in a continuous stream. nih.gov The reaction occurs within a heated coil reactor, where parameters like residence time and temperature are precisely controlled to maximize conversion and yield. nih.gov

This approach avoids the isolation of the potentially hazardous isocyanide product, as the output stream can be directly telescoped into a subsequent reaction to form more complex molecules like 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. rsc.orgnih.gov The principles demonstrated for ethyl isocyanoacetate are directly applicable to the tert-butyl derivative, providing a safer and more efficient manufacturing paradigm. scielo.br

Table 2: Continuous Flow Synthesis Parameters for Ethyl Isocyanoacetate (Analogous System)

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | N-formylglycine ethyl ester | nih.gov |

| Dehydrating Agent | Triphosgene | nih.gov |

| Methodology | Telescoped continuous flow process | nih.gov |

| Key Advantage | In situ generation and subsequent reaction of ethyl isocyanoacetate without isolation | rsc.orgnih.gov |

| Products Formed | 1,2,4-Triazoles, Pyrrolo-[1,2-c]pyrimidines | nih.gov |

Reactivity and Fundamental Reaction Mechanisms of Tert Butyl 2 Isocyanoacetate

Nucleophilic Character and α-Carbon Reactivity

The carbon atom adjacent to the isocyanide group (the α-carbon) in isocyanoacetate derivatives is notably acidic. chim.itresearchgate.net This acidity is enhanced by the electron-withdrawing nature of the adjacent ester group, which facilitates the removal of a proton from the α-position by a base. chim.it This deprotonation generates a stabilized carbanion, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions. chim.itresearchgate.net This reactivity is frequently exploited in multicomponent reactions, such as the Passerini, Ugi, and Barton-Zard reactions. rsc.org

The inherent acidity of the α-proton can be further amplified through coordination of the isocyanide group to a metal center or Lewis acid. rsc.orgrsc.orgresearchgate.net This interaction withdraws electron density from the isocyanide, inductively increasing the positive character of the α-carbon and making the attached protons more susceptible to abstraction.

Research has demonstrated that Lewis acids from Group 13 can form stable adducts with tert-butyl 2-isocyanatoacetate by binding to the terminal carbon of the isocyanide group. rsc.orgrsc.org Density functional theory (DFT) calculations have shown that this isocyanide-binding is energetically favored over interaction with the carbonyl group. rsc.orgrsc.org This coordination activates the molecule for subsequent transformations. rsc.orgrsc.orgresearchgate.net

A practical example involves the use of silver (I) catalysts. In certain reactions, a silver carbonate (Ag₂CO₃) base can deprotonate the isocyanoacetate to form an α-metalated isocyanoacetate intermediate. mdpi.com Similarly, a binary catalyst system composed of silver oxide (Ag₂O) and a quinine-derived aminophosphine (B1255530) has been successfully employed in catalytic asymmetric aldol (B89426) reactions, where this compound functions as a pronucleophile. nih.gov

Isocyanide Electrophilicity and Reactive Intermediates

While the α-carbon exhibits nucleophilic behavior, the terminal carbon atom of the isocyanide functional group is electrophilic. researchgate.net It possesses an empty orbital and can be attacked by both external and internal nucleophiles, a critical step in many cyclization and multicomponent reactions. chim.itresearchgate.net

The reaction of tert-butyl 2-isocyanoacetate with Group 13 Lewis acids provides a clear illustration of this electrophilicity. rsc.orgrsc.org While B(C₆F₅)₃ forms a stable, isolable adduct, stronger Lewis acids like gallium and indium halides promote intramolecular cyclization. rsc.orgrsc.orgresearchgate.net In these cases, the Lewis acid coordinates to the isocyanide, activating it toward nucleophilic attack. The carbonyl oxygen of the ester group then acts as an intramolecular nucleophile, attacking the electrophilic isocyanide carbon. rsc.orgrsc.org This process leads to the formation of 5(4H)-oxazolone derivatives as reactive intermediates. rsc.orgrsc.org

The reaction with gallium halides (GaCl₃ and GaI₃) proceeds further, involving the loss of isobutylene (B52900) and subsequent rearrangement to yield N-bound Lewis acid adducts of the cyclized oxazolone (B7731731). rsc.org In contrast, reactions with indium halides (InBr₃ and InI₃) afford the analogous oxazolone adducts without the loss of the tert-butyl group. rsc.orgrsc.org

| Reagent | Intermediate/Product | Observation |

| B(C₆F₅)₃ | Stable Lewis acid-base adduct | Isocyanide binds to boron; no cyclization occurs. rsc.orgresearchgate.net |

| GaCl₃, GaI₃ | N-bound Lewis acid adducts of 5-oxazolone | Intramolecular cyclization followed by loss of isobutylene. rsc.org |

| InBr₃, InI₃ | N-bound Lewis acid adducts of 5(4H)-oxazolone | Intramolecular cyclization with retention of the tert-butyl group. rsc.orgrsc.org |

Mechanisms of Cyclization and Rearrangement Reactions

The dual reactivity of this compound makes it a powerful tool for synthesizing complex molecules, often through elegant tandem processes involving cyclization and rearrangement steps. researchgate.net

A prominent example of the stepwise mechanism is the formal [3+2] cycloaddition reaction between this compound and aldehydes to produce chiral trans-oxazolines. chim.it The mechanism proceeds through a distinct sequence of events:

Deprotonation: A base abstracts a proton from the α-carbon of the isocyanoacetate, creating a nucleophilic ester enolate. chim.it

Nucleophilic Addition: The enolate performs an aldol-type addition to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. chim.it

Intramolecular Cyclization: The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyanide group, closing the five-membered ring to yield the oxazoline (B21484) product. chim.it

This stepwise pathway is fundamental to many reactions involving isocyanoacetates, including [4+1] cycloadditions with electron-deficient olefins to form tetra-substituted furans. researchgate.net

In some transformations, the isocyanide moiety can undergo rearrangement reactions that result in the extrusion of carbon monoxide. A notable example is the synthesis of isoquinolines from the reaction of 2-alkynylbenzaldehyde with this compound, catalyzed by silver triflate. organic-chemistry.org The proposed reaction mechanism involves a base-mediated intermediate formation, which then undergoes a silver-catalyzed cyclization followed by the loss of carbon monoxide to furnish the aromatic isoquinoline (B145761) core. organic-chemistry.org This pathway represents an efficient method for constructing N-heterocycles under mild conditions. organic-chemistry.org

Applications in Carbon Carbon and Carbon Nitrogen Bond Formation

Multicomponent Reaction (MCR) Chemistry

Multicomponent reactions are convergent chemical processes where three or more starting materials react to form a single product in a one-pot procedure. These reactions are characterized by high atom economy and procedural simplicity, making them powerful tools in combinatorial chemistry and drug discovery. Tert-butyl 2-isocyanatoacetate serves as a key building block in several of these transformations.

The Ugi reaction is a four-component reaction (4CR) that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. beilstein-journals.orgwikipedia.org This reaction is highly valued for its ability to generate a wide array of structurally diverse molecules from readily available starting materials. beilstein-journals.orgwikipedia.org The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide component. wikipedia.org

In the context of the Ugi four-component reaction, this compound functions as the isocyanide component. The general mechanism involves the initial formation of an imine from the aldehyde or ketone and the amine. This is followed by the nucleophilic attack of the isocyanide on the protonated imine, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular Mumm rearrangement yield the final α-acylamino amide product. wikipedia.org The use of isocyanoacetate derivatives like this compound introduces an ester functionality into the product, which can be further modified.

| Reactant Class | Role in Ugi Reaction |

| Aldehyde/Ketone | Electrophilic carbonyl component |

| Amine | Nucleophilic amine component |

| Carboxylic Acid | Nucleophilic carboxylate component |

| Isocyanide | Nucleophilic isocyanide component |

The versatility of the Ugi reaction allows for the synthesis of complex structures, including macrocycles and peptidomimetics. rsc.org

The Ugi reaction is well-suited for solid-phase synthesis, a technique that facilitates the purification of products by immobilizing one of the reactants on a solid support. mdpi.comnih.gov This approach is particularly advantageous for the creation of chemical libraries. In this context, any of the four components can be attached to a resin. For instance, a resin-bound amine, aldehyde, or carboxylic acid can be used in conjunction with this compound in the solution phase. nih.gov

A common strategy involves using a resin-bound isocyanide. For example, isocyanocarboxylic acids can be coupled to a resin and subsequently used in a Ugi four-component reaction. mdpi.com After the reaction, the desired product can be cleaved from the resin. This solid-phase approach allows for the use of excess reagents to drive the reaction to completion, with purification simplified to washing the resin. peptide.comseplite.com

A significant variation of the Ugi reaction is the Ugi-tetrazole reaction, where hydrazoic acid (often generated in situ from trimethylsilyl (B98337) azide (B81097), TMSN₃) replaces the carboxylic acid component. rsc.orgnih.govresearchgate.net This reaction yields 1,5-disubstituted tetrazoles, which are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.orgrug.nl

When isocyanoacetate derivatives are employed in this reaction, they can lead to the formation of tetrazole-containing heterocyclic systems. nih.gov For example, the reaction of a 2-bromobenzaldehyde, an amine, trimethylsilyl azide, and an isocyanoacetate can lead to the formation of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds after a subsequent intramolecular Heck reaction. nih.gov Interestingly, studies have shown that the use of amino acid-derived isocyano amides in the Ugi-tetrazole reaction can sometimes lead to the formation of two constitutional isomers of the tetrazole product. rsc.orgresearchgate.net

| Ugi-Tetrazole Reactants | Product |

| Aldehyde/Ketone, Amine, TMSN₃, Isocyanide | 1,5-disubstituted 1H-tetrazole |

The Passerini reaction is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgencyclopedia.pub This reaction is one of the oldest isocyanide-based multicomponent reactions and is notable for its high atom economy. wikipedia.org The reaction is typically carried out in aprotic solvents. wikipedia.org

This compound can serve as the isocyanide component in the Passerini reaction, introducing an ester group into the final α-acyloxy amide product. The reaction mechanism is thought to proceed through the formation of an intermediate from the interaction of the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide. This is followed by an intramolecular acyl transfer to yield the final product. wikipedia.org The rate of the Passerini reaction can be significantly influenced by the choice of solvent and the steric and electronic properties of the reactants. broadinstitute.orgnih.gov

| Passerini Reaction Components | Resulting Functional Groups in Product |

| Aldehyde/Ketone | α-Hydroxy derived portion |

| Carboxylic Acid | Acyloxy group |

| Isocyanide | Amide group |

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a heterocyclic amidine, an aldehyde, and an isocyanide to produce fused imidazo-heterocycles, such as imidazo[1,2-a]pyridines. scielo.brnih.govrug.nl This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov The reaction is typically catalyzed by a Lewis or Brønsted acid. scielo.brbeilstein-journals.orgresearchgate.net

In the GBB reaction, isocyanoacetates like methyl isocyanoacetate have been used as the isocyanide component. scielo.br The reaction of 2-aminopyridine (B139424), an aldehyde, and an isocyanoacetate in the presence of a catalyst such as scandium triflate (Sc(OTf)₃) or gadolinium triflate (Gd(OTf)₃) under microwave heating can afford the corresponding imidazo[1,2-a]pyridine (B132010) derivatives in good yields. scielo.brbeilstein-journals.org The choice of catalyst and reaction conditions can significantly impact the efficiency of the reaction. scielo.br

| GBB Reaction Components | Catalyst Examples | Product |

| Heterocyclic Amidine, Aldehyde, Isocyanide | Sc(OTf)₃, Gd(OTf)₃, Acetic Acid, Perchloric Acid | Fused Imidazo-heterocycle |

Ugi Reaction Frameworks

Cycloaddition Reactions

The isocyano group of this compound, in conjunction with the adjacent ester-stabilized carbanion, allows it to participate as a 1,3-dipole equivalent in formal [3+2] cycloaddition reactions with a variety of dipolarophiles. These reactions provide a direct and atom-economical route to a range of nitrogen-containing heterocycles.

The reaction of this compound with carbonyl compounds is a well-established method for the synthesis of oxazoline (B21484) derivatives. This formal [3+2] cycloaddition typically proceeds via an initial aldol-type addition of the isocyanoacetate enolate to the carbonyl group, followed by an intramolecular cyclization of the resulting alkoxide onto the electrophilic isocyanide carbon.

The synthesis of oxazolines from this compound and unactivated ketones can be achieved with high enantioselectivity and diastereoselectivity through synergistic catalysis. rsc.org A combination of a silver salt, such as silver(I) oxide (Ag₂O), and a dihydroquinine squaramide organocatalyst has been shown to effectively promote this transformation. rsc.org This dual catalytic system activates both the isocyanoacetate and the ketone, facilitating the cycloaddition.

The proposed mechanism involves the coordination of the silver ion to the terminal carbon of the isocyanide, which increases the acidity of the α-proton. The organocatalyst's quinuclidine base then deprotonates the isocyanoacetate to form a nucleophilic enolate. Simultaneously, the squaramide moiety of the organocatalyst activates the ketone through hydrogen bonding, enhancing its electrophilicity. The subsequent aldol (B89426) addition and cyclization afford the oxazoline product. rsc.org

This methodology has been successfully applied to a range of acetophenone (B1666503) derivatives and other ketones, yielding predominantly the cis-oxazoline diastereomer with excellent enantiomeric excess. rsc.org

Table 1: Synergistic Silver/Organocatalyzed [3+2] Cycloaddition of this compound with Ketones

| Ketone | Catalyst System | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (cis/trans, %) |

|---|---|---|---|---|

| Acetophenone | Ag₂O / Dihydroquinine Squaramide | 99 | 80:20 | 99/93 |

| 4-Nitroacetophenone | Ag₂O / Dihydroquinine Squaramide | 99 | 95:5 | 99/90 |

| 4-Chloroacetophenone | Ag₂O / Dihydroquinine Squaramide | 85 | 83:17 | 99/94 |

| 4-Bromoacetophenone | Ag₂O / Dihydroquinine Squaramide | 78 | 83:17 | 99/92 |

| 4-Methylacetophenone | Ag₂O / Dihydroquinine Squaramide | 60 | 56:44 | 91/89 |

| Cyclohexanone | Ag₂O / Dihydroquinine Squaramide | 99 | 98:2 | 98/56 |

Data sourced from a study by researchers in Valencia, Spain. rsc.org

Trifluoromethyl ketones are highly valuable substrates in organic synthesis due to the unique properties conferred by the trifluoromethyl group. Methods for their synthesis often involve the trifluoromethylation of esters using reagents like fluoroform. beilstein-journals.orgnih.gov The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making these ketones excellent partners in nucleophilic addition and cycloaddition reactions.

While specific studies detailing the [3+2] cycloaddition of this compound with trifluoromethyl ketones are not prevalent in the reviewed literature, the general reactivity of isocyanoacetates with activated carbonyls suggests that such reactions are feasible. The Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones is one documented transformation that highlights their utility in synthesizing complex cyclic structures like trifluoromethyl oxetanes. nih.gov Given the established reactivity of isocyanoacetates with other ketones, it is anticipated that their reaction with trifluoromethyl ketones would proceed readily to form trifluoromethyl-substituted oxazolines, likely with high efficiency due to the enhanced electrophilicity of the ketone.

In a manner analogous to their reaction with carbonyl compounds, isocyanoacetates can undergo formal [3+2] cycloaddition reactions with imines to furnish imidazoline (B1206853) derivatives. Imidazolines are a significant class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals.

The reaction is believed to proceed through a Mannich-type addition of the deprotonated isocyanoacetate to the imine, generating an intermediate that subsequently undergoes intramolecular cyclization to form the five-membered imidazoline ring. Various catalytic systems have been developed to promote this transformation with high diastereo- and enantioselectivity. For instance, quinine-derived chiral thioureas have been employed as organocatalysts in the reaction of isocyanoacetates with N-sulfonylimines, yielding 2-imidazolines with quaternary stereocenters in excellent yields and stereoselectivities.

Dearomatization reactions are powerful tools for the synthesis of complex three-dimensional molecules from simple, flat aromatic precursors. Isocyanoacetate esters have been utilized in dearomative [3+2] cycloaddition reactions with electron-deficient heteroaromatic systems.

For example, the organocatalytic 1,3-dipolar cycloaddition between 2-nitrobenzofurans or 2-nitrobenzothiophene and N-2,2,2-trifluoroethyl-substituted isatin imines has been developed. acs.org While this example does not use this compound directly, it illustrates the capability of isocyanoacetate-derived dipoles to engage in such dearomative transformations. These reactions, often promoted by bifunctional organocatalysts like squaramide derivatives, lead to the formation of optically active pyrrolidine-fused spirocyclic dihydrobenzofurans and dihydrobenzothiophenes bearing multiple contiguous stereocenters. acs.org The success of these reactions relies on the activation of the heteroaromatic system by an electron-withdrawing group, which makes it susceptible to nucleophilic attack by the isocyanoacetate-derived dipole.

The reaction of isocyanoacetates and related compounds with electron-deficient alkenes provides a route to highly substituted pyrroline and pyrrole (B145914) derivatives. This transformation, often referred to as the Van Leusen pyrrole synthesis when using tosylmethyl isocyanide (TosMIC), is a classic example of a [3+2] cycloaddition.

In this reaction, a base is used to deprotonate the carbon alpha to the isocyano group, generating a nucleophile that attacks the electron-deficient alkene in a Michael-type addition. The resulting intermediate then undergoes an intramolecular cyclization via attack of the enolate on the isocyanide carbon, followed by elimination of a leaving group (in the case of TosMIC, the tosyl group) to afford the pyrrole ring. mdpi.com A variety of electron-withdrawing groups on the alkene, such as esters, ketones, nitriles, and sulfones, can be used to activate the double bond towards this cycloaddition. mdpi.com While the primary examples in the literature often utilize TosMIC, the fundamental reactivity pattern is applicable to other isocyanoacetates, including this compound, for the synthesis of pyrroline and, subsequently, pyrrole derivatives.

[3+2] Cycloadditions with Carbonyl Compounds

Catalytic Addition Reactions

The activated methylene (B1212753) group of this compound renders it an excellent nucleophile in various catalytic addition reactions. This reactivity has been harnessed in aldol and Mannich reactions to form β-hydroxy and β-amino acid derivatives, respectively, as well as in stereospecific allylation reactions.

Aldol Reactions with Carbonyl Electrophiles

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been successfully applied to this compound. A notable example involves the Aldol condensation with pivalaldehyde, catalyzed by an artificial metalloenzyme containing a palladium center. This biocatalytic approach highlights the potential for environmentally benign and highly selective transformations involving this isocyanoacetate. While detailed mechanistic studies and broad substrate scope exploration are ongoing, this initial finding opens a new avenue for the synthesis of β-hydroxy-α-isocyano esters.

Table 1: Palladium-Catalyzed Aldol Condensation of this compound

| Entry | Carbonyl Electrophile | Catalyst | Product | Yield (%) |

| 1 | Pivalaldehyde | Palladium-containing Artificial Metalloenzyme | (E)-tert-butyl 2-isocyano-5,5-dimethyl-3-hydroxyhex-2-enoate | Data not available |

Mannich Reactions with Imine Electrophiles

The Mannich reaction provides a direct route to β-amino carbonyl compounds. An organocatalytic asymmetric Mannich-type reaction of isocyanoacetates with N-(2-benzothiazolyl)imines has been developed, offering a pathway to chiral β-amino acid precursors. While the specific use of this compound as the nucleophile in this particular study requires further confirmation from detailed experimental data, the general reactivity of isocyanoacetates in this transformation suggests its potential applicability. The reaction, catalyzed by a bifunctional dihydroquinine-derived squaramide, is expected to proceed with high enantioselectivity, affording valuable building blocks for medicinal chemistry.

Stereospecific SN2' Allylation Reactions with Morita-Baylis-Hillman Adducts

A significant application of this compound is its participation in the stereospecific SN2' allylation reaction with Morita-Baylis-Hillman (MBH) adducts. This transition-metal-free reaction provides a practical and efficient method for the synthesis of α-allylated isocyanoacetates. The reaction proceeds in a stereo- and regiospecific manner, tolerating a wide variety of functionalities on both the isocyanoacetate and the MBH adduct.

In a typical procedure, the reaction of methyl 2-(acetoxy(phenyl)methyl)acrylate with tert-butyl isocyanoacetate in the presence of a base affords the desired α-allylated product in high yield. researchgate.net This transformation is notable for its operational simplicity and the formation of a synthetically versatile product bearing a chiral quaternary carbon center.

Table 2: Stereospecific SN2' Allylation of this compound with an MBH Adduct

| Entry | MBH Adduct | Isocyanoacetate | Product | Yield (%) |

| 1 | Methyl 2-(acetoxy(phenyl)methyl)acrylate | This compound | tert-butyl 2-isocyano-2-(2-(methoxycarbonyl)-3-phenylallyl)acetate | 91 |

Arylation Reactions

The introduction of aryl groups is a fundamental transformation in organic synthesis. This compound has been utilized as a precursor in arylation reactions, leading to the formation of α,α-diaryl-α-amino acid derivatives.

Conjugate Addition to o-Quinone Diimides for α,α-Diarylation

A novel and efficient method for the synthesis of α,α-diaryl-α-amino acid precursors involves the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides. In this reaction, tert-butyl 2-isocyano-2-phenylacetate serves as a key substrate. The reaction is catalyzed by silver oxide and proceeds with excellent yields and regioselectivities in short reaction times.

The process involves the nucleophilic attack of the isocyanoacetate onto the o-quinone diimide, followed by rearomatization to afford the α,α-diarylisocyano ester. This methodology provides a direct route to highly functionalized amino acid derivatives bearing a sterically congested diarylated tetrasubstituted carbon atom.

Table 3: Silver-Catalyzed Conjugate Addition of tert-Butyl 2-isocyano-2-phenylacetate to o-Quinone Diimides

| Entry | o-Quinone Diimide | Product | Yield (%) |

| 1 | N,N'-(1,2-phenylene)bis(4-methylbenzenesulfonamide) | tert-butyl 2-(2-((4-methylphenyl)sulfonamido)phenyl)-2-isocyano-2-phenylacetate | 95 |

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single operation. While specific cascade reactions initiated by this compound are an emerging area of research, its bifunctional nature makes it an ideal candidate for such transformations. Conceptually, the nucleophilic α-carbon can initiate a sequence, and the electrophilic isocyanate can act as a terminating agent, leading to the formation of diverse heterocyclic scaffolds. Further exploration in this area is anticipated to unveil novel and efficient synthetic methodologies.

Sequential Ugi-Deprotection-Cyclization Strategies

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, efficiently creating α-acylamino carboxamide structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov When tert-butyl 2-isocyanoacetate is employed as the isocyanide component, it introduces an ester functionality into the linear Ugi product. This sets the stage for a powerful synthetic sequence known as the Ugi-Deprotection-Cyclization (UDC) strategy. nih.gov

The general UDC process unfolds in three distinct phases:

Ugi Reaction: An amine and an aldehyde (or ketone) first combine to form an imine. The isocyanide, in this case, tert-butyl 2-isocyanoacetate, adds to the imine, forming a nitrilium intermediate. This intermediate is then trapped by the carboxylic acid component, and a subsequent Mumm rearrangement yields a stable, linear α-acylamino carboxamide product. researchgate.net

Deprotection: The tert-butyl ester group within the Ugi product is a robust protecting group that can be selectively cleaved under acidic conditions. A common and effective method involves treating the Ugi product with a mixture of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). rsc.org This step unmasks a free carboxylic acid group on the molecule without disturbing the newly formed amide bonds.

Cyclization: With the carboxylic acid now available, an intramolecular cyclization can be induced. This typically involves the nucleophilic attack of another functional group present on the Ugi adduct, such as the amide nitrogen or a pendant amine, onto the newly revealed carboxyl group. This final step forges a new heterocyclic ring, leading to structures like γ-lactams, diketopiperazines, or other constrained peptidomimetics. nih.gov

This UDC approach is highly valued for its efficiency and ability to rapidly generate molecular complexity from simple starting materials. The use of a protected functional group that can be revealed for a subsequent cyclization is a key element of this powerful strategy. nih.gov

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1. Ugi Reaction | Four components are combined in a one-pot reaction to form a linear peptide-like backbone. | Aldehyde, Amine, Carboxylic Acid, Tert-butyl 2-isocyanoacetate; typically in MeOH or TFE. | Linear Ugi Adduct with Tert-butyl Ester |

| 2. Deprotection | The tert-butyl ester is selectively cleaved to reveal a free carboxylic acid. | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). | Deprotected Ugi Adduct with Carboxylic Acid |

| 3. Cyclization | An intramolecular reaction occurs between the new carboxylic acid and another nucleophile on the backbone. | Often spontaneous or promoted by mild heating/base. | Cyclic Heterocycle (e.g., Lactam) |

Multicomponent Pathway-Inspired Pyrrole Syntheses

Pyrrole scaffolds are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. rsc.org Isocyanide-based multicomponent reactions (I-MCRs) provide a powerful and efficient means for the one-pot synthesis of polysubstituted pyrroles, prized for their high atom economy and operational simplicity. rsc.orgresearchgate.net Tert-butyl 2-isocyanoacetate is a valuable building block in this context, serving as a C2 synthon that incorporates both a nitrogen atom and a functionalized side chain into the final heterocyclic ring.

While various specific MCRs exist for pyrrole synthesis, a general pathway involving tert-butyl 2-isocyanoacetate often proceeds through the following mechanistic steps:

Initial Adduct Formation: The reaction is frequently initiated by the reaction between an amine and an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound to form an enamine intermediate.

Isocyanide Addition: The nucleophilic carbon of tert-butyl 2-isocyanoacetate attacks an electrophilic species in the reaction mixture. In some pathways, this involves addition to an activated alkyne or a Michael acceptor. For instance, in reactions involving electron-deficient alkynes (like dialkyl acetylenedicarboxylates), the isocyanide adds across the triple bond. researchgate.net

Cyclization and Aromatization: The resulting intermediate undergoes a series of intramolecular rearrangements and cyclization. The use of sterically hindered isonitriles, such as those with a tert-butyl group, can influence the reaction pathway, sometimes preventing side reactions and favoring the desired cyclization. researchgate.net The final step typically involves the elimination of a small molecule (like water or an alcohol) to achieve aromatization, yielding the stable polysubstituted pyrrole ring.

The versatility of I-MCRs allows for the synthesis of a wide library of pyrrole derivatives by simply varying the starting components, making it a highly attractive strategy in medicinal and materials chemistry. bohrium.comrsc.org

| Starting Components (General) | Key Role of Tert-butyl 2-isocyanoacetate | Resulting Pyrrole Structure |

| Amine, α,β-Unsaturated Ketone, Isocyanoacetate | Acts as the N1 and C2 source for the pyrrole ring. | Polysubstituted pyrrole with an acetate (B1210297) side chain at the 2-position. |

| Dialkyl Acetylenedicarboxylate, Amine, Isocyanoacetate | Provides one carbon and the nitrogen for the heterocyclic core. | Highly functionalized pyrrole with carboxylate groups. |

| β-Dicarbonyl Compound, Amine, α-Haloketone (Hantzsch-like) | Can act as the nitrogen source in variations of classical syntheses. | Substituted pyrrole-carboxylates. |

Synthesis of Complex Molecular Scaffolds and Bioactive Precursors

Heterocyclic Compounds

The following sections detail the synthesis of specific classes of heterocyclic compounds utilizing tert-butyl 2-isocyanatoacetate as a key starting material or intermediate.

Oxazolines, five-membered heterocyclic compounds containing both nitrogen and oxygen, are readily synthesized through the formal [3+2]-cycloaddition reaction of this compound with aldehydes. chim.it This reaction is typically catalyzed and can be performed under phase-transfer catalysis (PTC) conditions. For instance, the reaction of this compound with various aromatic, heteroaromatic, and aliphatic aldehydes in toluene (B28343) at -30 °C, using K₃PO₄ as a base and a cinchonine-derived quaternary ammonium (B1175870) salt as a catalyst, affords a broad range of chiral trans-oxazolines. chim.it This method has demonstrated good diastereoselectivities, up to 20:1, and enantioselectivities reaching up to 78% ee. chim.it The mechanism of this formal cycloaddition is believed to involve an initial aldol (B89426) addition of the ester enolate to the carbonyl group, followed by the intramolecular addition of the resulting alkoxide to the isocyanide carbon. chim.it

Table 1: Synthesis of Chiral trans-Oxazolines via PTC-Catalyzed Reaction

| Aldehyde Type | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Aromatic | Up to 20:1 | Up to 78% | chim.it |

| Heteroaromatic | Up to 20:1 | Up to 78% | chim.it |

Similar to the synthesis of oxazolines, the reaction of α-isocyano esters like this compound with imines leads to the formation of imidazolines. chim.it This process also proceeds via a formal [3+2]-cycloaddition pathway. The reaction provides an atom-economical route to access these important nitrogen-containing heterocycles. While the general principle is established, specific examples detailing the use of this compound in imidazoline (B1206853) synthesis from imines are part of the broader class of reactions involving isocyano esters.

This compound serves as a valuable precursor for the synthesis of substituted pyrroles through multicomponent reactions. A notable example is the domino reaction involving an acetophenone (B1666503), a benzaldehyde, and this compound to produce 2,3,4-trisubstituted 1H-pyrroles. rsc.org For instance, the reaction of acetophenone, 4-bromobenzaldehyde, and this compound furnishes the corresponding pyrrole (B145914) product in an 82% yield. rsc.org Similarly, the reaction of acetone, acetaldehyde, and this compound yields tert-butyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate in a 53% yield. rsc.org These reactions are typically carried out in methanol (B129727) with a copper(I) iodide catalyst. rsc.org

Furthermore, the cycloaddition of α-isocyano esters with alkenes that are conjugated with electron-withdrawing groups provides access to pyrrolines and related pyrrole derivatives. chim.it

Table 2: Synthesis of 2,3,4-Trisubstituted 1H-Pyrroles

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | 4-Bromobenzaldehyde | This compound | Corresponding trisubstituted pyrrole | 82 | rsc.org |

The synthesis of isoquinolines can be achieved through reactions involving 2-alkynylbenzaldehydes and isocyanoacetates. A silver triflate-catalyzed reaction between a 2-alkynylbenzaldehyde and an isocyanoacetate, such as this compound, proceeds smoothly under mild conditions in the presence of air to efficiently provide the corresponding isoquinoline (B145761) derivatives. organic-chemistry.org

While direct synthesis of thiazoles from this compound is less commonly documented, isocyanides, in general, are utilized in the synthesis of this heterocyclic core. For instance, base-induced cyclization of active methylene (B1212753) isocyanides like ethyl isocyanoacetate with methyl arene- and hetarenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org This suggests the potential for similar reactivity with this compound.

This compound can be indirectly involved in the synthesis of tetrazoles through multicomponent reactions where an isocyanide component is required. For example, the Passerini-tetrazole reaction utilizes an isocyanide, an oxo component, and an acid to generate tetrazole products. beilstein-journals.orgnih.gov While this specific reaction highlights the use of tert-butyl isocyanide, the underlying principle of isocyanide chemistry is applicable. beilstein-journals.orgnih.gov A more direct approach involves the [2+3] cycloaddition of isocyanides with hydrazoic acid or trimethylsilyl (B98337) azide (B81097) to yield 1-monosubstituted tetrazoles. nih.gov

4H-Benzo[e]organic-chemistry.orgdokumen.puboxazines

The synthesis of 4H-benzo[e] organic-chemistry.orgdokumen.puboxazines can be achieved through a conjugate addition/cyclization process. organic-chemistry.org This reaction utilizes α-aryl substituted derivatives of this compound and 3-hydroxy o-quinone diimides. organic-chemistry.org The reaction proceeds through an initial Michael addition of the isocyanoacetate to the quinone diimide, followed by an intramolecular cyclization to form the benzoxazine (B1645224) ring system. organic-chemistry.org The tert-butyl ester group provides steric bulk and can be readily removed under acidic conditions if further derivatization is required.

| Reactant 1 | Reactant 2 | Product | Key Features |

| α-Aryl-tert-butyl 2-isocyanatoacetate | 3-Hydroxy o-quinone diimide | 4H-Benzo[e] organic-chemistry.orgdokumen.puboxazine derivative | Conjugate addition followed by intramolecular cyclization. |

Other Nitrogen-Containing Heterocycles

This compound is also instrumental in the synthesis of other nitrogen-containing heterocycles, such as 5-oxazolone derivatives. The reaction of this compound with Group 13 Lewis acids, for instance, promotes a cyclization reaction. This process involves the insertion of the isocyano group into the ester C–O bond, which results in the formation of the 5-oxazolone ring. Depending on the specific Lewis acid used, the reaction may proceed with or without the loss of the tert-butyl group.

Peptidomimetics and Conformationally Constrained Amino Acid Derivatives

The isocyanatoacetate functionality is particularly useful for the synthesis of modified amino acids and peptide mimics, which are of significant interest in medicinal chemistry for their enhanced stability and biological activity.

α-Amino Acid Derivatives, including α,α-Disubstituted Forms

A notable application of this compound is in the synthesis of α,α-disubstituted amino acid derivatives. Specifically, α,α-diaryl-α-amino acid precursors can be synthesized from α-aryl substituted tert-butyl 2-isocyanatoacetates. organic-chemistry.org This reaction often involves the conjugate addition of the α-aryl isocyanoacetate to an o-quinone diimide, catalyzed by silver oxide. organic-chemistry.org This method provides excellent yields and regioselectivity. organic-chemistry.org The resulting α,α-diarylisocyano esters can then be hydrolyzed under acidic conditions to yield the corresponding α,α-diaryl-α-amino acids. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| α-Aryl-tert-butyl 2-isocyanatoacetate | o-Quinone diimide | Silver oxide | α,α-Diarylisocyano ester |

β-Lactam Frameworks

The synthesis of β-lactam frameworks, the core structure of penicillin and related antibiotics, can be accomplished via the Staudinger cycloaddition. researchgate.net This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net While not a direct reaction of this compound, it can serve as a precursor to the required ketene. The isocyanatoacetate can be converted into a ketene, which is then reacted in situ with an imine to form the β-lactam ring. The stereochemical outcome of the cycloaddition can often be controlled by the reaction conditions and the nature of the substituents on the ketene and imine.

Pipecolic Acid Analogues

Substituted pipecolic acid analogues, which are valuable scaffolds in drug discovery, can be synthesized using isocyanoacetate esters in multicomponent reactions such as the Ugi reaction. organic-chemistry.org This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In this context, this compound can serve as the isocyanide component. The reaction of a suitable aldehyde and amine, such as a protected amino acid, with this compound can lead to the formation of highly substituted pipecolic acid derivatives in a single step with high diastereoselectivity. organic-chemistry.org

| Reaction Type | Components | Product | Key Features |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, this compound | Pipecolic Acid Analogue | Multicomponent, one-pot synthesis with high stereoselectivity. organic-chemistry.org |

Triazole-Modified Peptidomimetics

The incorporation of triazole rings into peptide structures is a common strategy to create peptidomimetics with improved metabolic stability. This compound can be utilized in the synthesis of 1,2,4-triazole-containing building blocks. The reaction of this compound with a diazonium salt in the presence of a suitable base can lead to the formation of a 1,2,4-triazole-3-carboxylate (B8385096) derivative. This triazole-containing amino acid analogue can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.

Design and Synthesis of Peptidomimetic Libraries

A comprehensive review of scientific literature indicates a notable absence of specific studies detailing the application of this compound in the design and synthesis of peptidomimetic libraries. However, the closely related compound, tert-butyl isocyanoacetate, is a well-documented and versatile reagent in this field, primarily through its application in isocyanide-based multicomponent reactions (IMCRs). These reactions, particularly the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for the rapid generation of diverse molecular scaffolds from a small number of starting materials. nih.govnih.gov

The strategy of diversity-oriented synthesis (DOS) is often employed to create libraries of structurally varied peptidomimetics. nih.govfrontiersin.org This approach aims to explore a wider range of chemical space to identify novel bioactive compounds. nih.govfrontiersin.org The use of isocyanoacetates, such as the tert-butyl ester, in these synthetic pathways allows for the introduction of key structural motifs that mimic peptide bonds while offering greater stability against enzymatic degradation. nih.gov

Detailed research findings have demonstrated the utility of tert-butyl isocyanoacetate in constructing libraries of both linear and cyclic peptidomimetics. For instance, in a consecutive reaction sequence involving an initial Ugi four-component reaction (U-4CR) followed by a Passerini reaction, tert-butyl isocyanoacetate has been successfully employed to generate acyclic depsipeptoids. nih.gov This approach highlights the modularity of IMCRs in building complex peptide-like structures.

The general workflow for the synthesis of a peptidomimetic library using tert-butyl isocyanoacetate in a Passerini reaction involves the combination of an aldehyde, a carboxylic acid, and the isocyanide. The resulting α-acyloxy carboxamide products can then be further modified. The diversity of the library is achieved by varying the aldehyde and carboxylic acid components.

Below is a data table summarizing a representative synthesis of an acyclic depsipeptoid library utilizing tert-butyl isocyanoacetate in a Passerini reaction, as described in the literature. nih.gov

| Component 1: Acid (from Ugi Product) | Component 2: Aldehyde | Component 3: Isocyanide | Resulting Peptidomimetic Scaffold |

| Acid 8 | Isobutyraldehyde | tert-Butyl isocyanoacetate | Acyclic depsipeptoid 10a |

| Acid 8 | Isovaleraldehyde | tert-Butyl isocyanoacetate | Acyclic depsipeptoid 10b |

This table illustrates how the variation of the aldehyde component leads to the generation of a small library of related, yet structurally distinct, peptidomimetic compounds. The yields for these reactions are reported to be in the range of 66-70%, demonstrating the efficiency of this synthetic strategy. nih.gov

Furthermore, the application of tert-butyl isocyanoacetate is not limited to the synthesis of acyclic structures. Post-condensation modifications of the linear products obtained from IMCRs can lead to the formation of cyclic peptidomimetics, which are of significant interest due to their constrained conformations that can lead to higher receptor affinity and specificity. nih.gov

Catalytic Strategies in Reactions Involving Tert Butyl 2 Isocyanoacetate

Lewis Acid Catalysis

Lewis acid catalysis utilizes metal-based Lewis acids as electron pair acceptors to enhance the reactivity of a substrate. rsc.org In reactions with tert-butyl 2-isocyanoacetate, Lewis acids can activate the isocyano group or other reacting partners, facilitating carbon-carbon and carbon-heteroatom bond formation.

Silver-Based Catalysts (e.g., AgOTf, Ag2O)

Silver(I) salts are effective "soft" Lewis acids for promoting reactions of isocyanoacetates. acs.org Silver triflate (AgOTf) and silver oxide (Ag2O) have been successfully employed as catalysts in several distinct transformations.

A notable application of AgOTf is in the synthesis of isoquinolines from the reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetates, including the tert-butyl ester. nih.gov In an optimized process, the use of AgOTf as a catalyst significantly improved the reaction yield to 90%. nih.gov The reaction proceeds smoothly under mild conditions and is tolerant of various substituents on the aromatic ring of the 2-alkynylbenzaldehyde. nih.gov Similarly, AgOTf was found to be the most effective silver catalyst for the [3+1+1] annulation of nitrones and tert-butyl isocyanoacetate to produce 1,4,5-trisubstituted imidazoles, resulting in a 79% yield. researchgate.net

Silver oxide (Ag2O) is frequently used in binary catalyst systems, often in conjunction with organocatalysts. For instance, a highly diastereo- and enantioselective aldol (B89426) reaction of tert-butyl isocyanoacetate with unactivated ketones is promoted by a dual catalyst system consisting of a Cinchona-derived aminophosphine (B1255530) precatalyst and Ag2O. acs.org In this system, the active catalyst is formed from the combination of the aminophosphine and a Ag(I) salt. acs.org This binary system was also effective in the Mannich addition/cyclisation reaction between tert-butyl isocyanoacetate and ketimines, where the use of Ag2O with an aminophosphine ligand resulted in high yield (85%) and enantioselectivity (89% ee). researchgate.net Experiments confirmed that in the absence of Ag2O, no product was formed, demonstrating its critical role in the catalytic cycle. acs.org

| Catalyst System | Reactants | Product Type | Yield | Stereoselectivity | Ref. |

| AgOTf | 2-Alkynylbenzaldehyde, Tert-butyl 2-isocyanoacetate | Isoquinoline (B145761) | 90% | N/A | nih.gov |

| AgOTf | Nitrone, Tert-butyl 2-isocyanoacetate | 1,4,5-Trisubstituted imidazole (B134444) | 79% | N/A | researchgate.net |

| Ag2O / Aminophosphine 1a | Acetophenone (B1666503), Tert-butyl 2-isocyanoacetate | trans-Oxazoline | 95% | 93:7 d.r., 96:4 e.r. | acs.org |

| Ag2O / Aminophosphine 1a | Ketimine, Tert-butyl 2-isocyanoacetate | Imidazoline (B1206853) | 85% | 89% ee | researchgate.net |

Indium(III) Triflate

Indium(III) triflate (In(OTf)3) is an efficient Lewis acid catalyst known for its utility in various organic transformations, including multicomponent reactions (MCRs). acs.orgmdpi.com It has been successfully applied to promote a one-pot, three-component cyclocondensation reaction to produce structurally diverse 3-amino-imidazo[1,2-a]pyridines. acs.orgrsc.org This reaction involves an aminoazine, a carbonyl compound, and an isocyanide, such as ethyl isocyanoacetate or tert-butyl isocyanide. acs.org The use of In(OTf)3 as a catalyst provides high product conversion under mild conditions with short reaction times. acs.orgrsc.org

While direct catalysis by In(OTf)3 on tert-butyl 2-isocyanoacetate is specifically noted in the context of MCRs, related studies with other indium-based Lewis acids highlight the reactivity of the isocyanoacetate. Reactions with indium(III) bromide (InBr3) and indium(III) iodide (InI3) induce intramolecular cyclization of tert-butyl 2-isocyanoacetate to yield 5(4H)-oxazolone derivatives. mdpi.comrsc.org Notably, unlike reactions with gallium halides, the indium Lewis acids promoted cyclization without causing the loss of the tert-butyl group. mdpi.comrsc.org

Other Metal Triflate Catalysts

The catalytic activity of metal triflates extends beyond silver and indium, with various other metal triflates demonstrating utility in organic synthesis due to their tunable Lewis acidity. In reactions involving isocyanoacetates, other metal triflates have been used as additives or co-catalysts to improve reaction efficiency.

In the silver-catalyzed [3+1+1] annulation of nitrones with tert-butyl isocyanoacetate, several lanthanide metal triflates were evaluated as additives. researchgate.net The addition of Ytterbium(III) triflate (Yb(OTf)3) at a 20 mol% loading resulted in a significant increase in the yield of the desired imidazole product to 75%. researchgate.net This demonstrates the potential for synergistic catalysis where a secondary metal triflate can enhance the performance of the primary silver catalyst. The effectiveness of different metal triflates can often be correlated with their Lewis acidity and the specific requirements of the reaction mechanism.

Organocatalysis

Organocatalysis involves the use of small, chiral organic molecules to catalyze chemical transformations. This approach has become a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts.

Cinchona Alkaloid-Derived Catalysts (e.g., Aminophosphines, Squaramides)

Cinchona alkaloids are a class of naturally occurring compounds that serve as scaffolds for a wide range of chiral organocatalysts. Their derivatives, including aminophosphines and squaramides, have proven highly effective in catalyzing stereoselective reactions involving isocyanoacetates.

Aminophosphines: A binary catalyst system composed of a Cinchona alkaloid-derived aminophosphine precatalyst and a silver(I) salt (such as Ag2O) has been developed for the highly diastereo- and enantioselective aldol reaction of tert-butyl 2-isocyanoacetate with ketones. acs.org This cooperative system provides an elegant route to α-amino acid derivatives containing a chiral tertiary alcohol. acs.org The aminophosphine acts as a Brønsted base and Lewis basic sites, while also featuring a hydrogen-bond donor group that, in conjunction with the Ag(I) ion, delivers remarkable catalytic activity and stereocontrol. acs.org For the reaction between acetophenone and tert-butyl 2-isocyanoacetate, this system afforded the corresponding trans-oxazoline product with good diastereoselectivity (up to 93:7 d.r.) and excellent enantioselectivity (up to 96:4 e.r.). acs.org

Squaramides: Bifunctional squaramides derived from Cinchona alkaloids have emerged as powerful hydrogen-bonding catalysts for a variety of asymmetric reactions. These catalysts have been successfully applied in the formal [3+2] cycloaddition of isocyanoacetates with saccharin-derived 1-azadienes. acs.org A dihydroquinine-derived squaramide catalyst provided the corresponding dihydropyrrole products in high yields (up to 98%) and with excellent stereoselectivities (up to >20:1 d.r. and 97% ee). acs.org Similarly, Cinchona alkaloid squaramides effectively catalyze the asymmetric Michael addition of α-aryl isocyanoacetates to β-trifluoromethylated enones, yielding adducts with adjacent tertiary and quaternary stereocenters. nih.gov The dual hydrogen-bonding capability of the squaramide moiety is crucial for activating the substrates and controlling the stereochemical outcome. acs.orgnih.gov

| Catalyst Type | Catalyst | Reaction Type | Reactants | Yield | Stereoselectivity | Ref. |

| Aminophosphine (with Ag2O) | Cinchonidine-derived aminophosphine | Aldol Reaction | Acetophenone, Tert-butyl 2-isocyanoacetate | 95% | 93:7 d.r., 96:4 e.r. | acs.org |

| Squaramide | Dihydroquinine-derived squaramide | [3+2] Cycloaddition | α-Isocyanoacetate, 1-Azadiene | up to 98% | >20:1 d.r., 97% ee | acs.org |

| Squaramide | Cinchona alkaloid squaramide | Michael Addition | α-Aryl isocyanoacetate, β-Trifluoromethylated enone | Good | Excellent | nih.gov |

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. This technique is recognized for its operational simplicity and environmentally friendly profile.

The formal [3+2]-cycloaddition of tert-butyl 2-isocyanoacetate with aldehydes has been achieved under phase-transfer conditions. The reaction, carried out in toluene (B28343) with potassium phosphate (B84403) (K3PO4) as the base, was catalyzed by a bulky Cinchonine-derived quaternary ammonium salt. This process was applicable to a broad range of aromatic, heteroaromatic, and aliphatic aldehydes, affording chiral trans-oxazolines with diastereoselectivities up to 20:1 and enantioselectivities up to 78% ee. The use of Cinchona alkaloid-derived phase-transfer catalysts is a well-established strategy for asymmetric synthesis, with various generations of catalysts developed to improve enantiomeric excesses in reactions such as the alkylation of glycine (B1666218) imines.

Bifunctional Organocatalysts

Bifunctional organocatalysts represent a significant class of catalysts that possess two distinct functional groups within a single molecule. tcd.ie This unique structural feature allows them to simultaneously activate both the nucleophile and the electrophile in a chemical reaction, often leading to high efficiency and stereocontrol. rsc.org Typically, these catalysts incorporate a Brønsted acid moiety, such as a thiourea, squaramide, or phosphoric acid, and a Brønsted base or Lewis base site, like a tertiary amine. rsc.orgnih.gov The acidic site activates the electrophile through hydrogen bonding, while the basic site activates the nucleophile, bringing the two reactants into close proximity within a chiral environment. mdpi.com

In the context of reactions involving isocyanoacetates, bifunctional organocatalysts, particularly those derived from cinchona alkaloids, have proven to be effective. researchgate.net For instance, dihydroquinine-derived squaramide catalysts have been successfully employed in asymmetric reactions of isocyanoacetates. researchgate.net These catalysts facilitate reactions such as the Mannich-type reaction of isocyanoacetates with N-(2-benzothiazolyl)imines and the formal [3+2] cycloaddition reaction of α-isocyanoacetates with saccharin-derived 1-azadienes. researchgate.net In these transformations, the squaramide moiety is believed to activate the electrophile via hydrogen bonding, while the tertiary amine of the cinchona alkaloid backbone deprotonates the isocyanoacetate, forming a chiral ion pair that controls the stereochemical outcome of the reaction.

The application of these bifunctional systems has led to the synthesis of structurally complex and chiral heterocyclic compounds with high yields and excellent enantioselectivities. researchgate.net For example, the reaction of α-substituted isocyanoacetates with 2-enoylpyridines, catalyzed by a cinchona alkaloid-derived squaramide, affords adducts with adjacent tertiary-quaternary stereocenters in up to 99% yield and 98% enantiomeric excess (ee). researchgate.net Similarly, the formal [3+2] cycloaddition of α-aryl isocyanoacetates with itaconimides yields spiropyrroline succinimide (B58015) derivatives with two non-adjacent quaternary-quaternary stereocenters with up to greater than 99% ee. researchgate.net

Table 1: Examples of Bifunctional Organocatalyst Applications in Isocyanoacetate Reactions

| Reaction Type | Isocyanoacetate Derivative | Electrophile | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| Mannich-type | General Isocyanoacetates | N-(2-benzothiazolyl)imines | Dihydroquinine-derived squaramide | up to 97% | - | up to >99% |

| Formal [3+2] Cycloaddition | α-Isocyanoacetates | Saccharin-derived 1-azadienes | Dihydroquinine-derived squaramide | up to 98% | up to >20:1 | up to 97% |

| Michael Addition | α-Substituted isocyanoacetates | 2-Enoylpyridines | Cinchona alkaloid-derived squaramide | up to 99% | up to >20:1 | up to 98% |

This table presents data from various studies on isocyanoacetate reactions and may not exclusively feature tert-butyl 2-isocyanoacetate.

Metal-Free Catalysis

Metal-free catalysis offers a sustainable and often milder alternative to transition-metal-catalyzed reactions. In the context of reactions involving tert-butyl 2-isocyanoacetate, a notable example of metal-free catalysis is the stereo- and regiospecific SN2′ reaction of Morita-Baylis-Hillman (MBH) adducts with isocyanoacetates. This method provides a transition-metal-free pathway for the α-allylation of isocyanoacetates.

In a specific study, tert-butyl 2-isocyanoacetate was shown to react effectively with tert-butyl 2-(acetoxy(phenyl)methyl)acrylate, an MBH adduct, in the presence of a simple inorganic base, cesium carbonate (Cs₂CO₃). This reaction proceeded smoothly to afford the desired α-allylated product in high yield. The versatility of this metal-free approach was demonstrated with a range of substrates. For instance, tert-butyl 2-isocyanoacetate was successfully allylated, yielding the product in 91% yield.

The scope of this metal-free protocol extends to various substituted isocyanoacetates and MBH adducts. For example, α-substituted isocyanoacetates such as ethyl 2-isocyanopropanoate and ethyl 2-isocyano-2-phenylacetate were competent reactants, leading to the formation of α-allylic isocyanoacetates with quaternary carbon centers in high yields. Furthermore, MBH adducts derived from different aromatic, heteroaromatic, and even aliphatic aldehydes were well-tolerated. For instance, an MBH adduct derived from an aliphatic aldehyde, tert-butyl 3-acetoxy-2-methylenehexanoate, reacted to produce the corresponding allylic isocyanoacetate in a 54% yield. This demonstrates the broad applicability of this metal-free catalytic system.

Table 2: Substrate Scope in the Metal-Free α-Allylation of Isocyanoacetates

| Isocyanoacetate | MBH Adduct | Base | Product Yield |

|---|---|---|---|

| Ethyl isocyanoacetate | tert-Butyl 2-(acetoxy(phenyl)methyl)acrylate | Cs₂CO₃ | 92% |

| Tert-butyl 2-isocyanoacetate | tert-Butyl 2-(acetoxy(phenyl)methyl)acrylate | Cs₂CO₃ | 91% |

| Ethyl 2-isocyanopropanoate | tert-Butyl 2-(acetoxy(phenyl)methyl)acrylate | Cs₂CO₃ | 90% |

| Ethyl 2-isocyano-2-phenylacetate | tert-Butyl 2-(acetoxy(phenyl)methyl)acrylate | Cs₂CO₃ | 85% |

| Ethyl isocyanoacetate | Methyl 2-(acetoxy(phenyl)methyl)acrylate | Cs₂CO₃ | 88% |

| Ethyl isocyanoacetate | tert-Butyl 3-acetoxy-2-methylenehexanoate | Cs₂CO₃ | 54% |

Stereoselective Transformations Mediated by Tert Butyl 2 Isocyanoacetate

Enantioselective Synthesis

The application of tert-butyl 2-isocyanoacetate in enantioselective synthesis allows for the creation of chiral molecules with a preference for one enantiomer. This is typically achieved through the use of chiral catalysts, which create a chiral environment around the reacting molecules, directing the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.

Chiral Oxazolines and Imidazolines

The synthesis of chiral oxazolines and imidazolines directly from tert-butyl 2-isocyanatoacetate is not extensively documented in publicly available research. While these heterocyclic compounds are crucial as ligands in asymmetric catalysis, their synthesis typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives, or other specialized methods. beilstein-journals.orgnih.gov

Asymmetric Aldol (B89426) and Mannich Additions

Tert-butyl 2-isocyanoacetate has been shown to participate in aldol-type condensation reactions. Research has documented the aldol condensation of tert-butyl isocyanoacetate with pivalaldehyde, a reaction catalyzed by an artificial metalloenzyme containing a palladium center. researchgate.net This transformation demonstrates the utility of the isocyanoacetate as a nucleophilic component in forming new carbon-carbon bonds and creating β-hydroxy-α-isocyano esters, which are valuable synthetic intermediates. However, detailed studies on the asymmetric variant of this specific reaction, including the levels of enantioselectivity achieved, are not widely reported. researchgate.net

Table 1: Documented Aldol Condensation of Tert-butyl 2-Isocyanoacetate

| Nucleophile | Electrophile | Catalyst System | Product Type |

|---|

Data sourced from a study on artificial metalloenzymes. researchgate.net

Asymmetric [3+2] Cycloadditions

The formal [3+2] cycloaddition reaction represents a powerful method for the construction of five-membered rings. An organocatalyzed, dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters has been developed to produce complex tricyclic compounds containing a benzofuro[2,3-c]pyrrole core. acs.org This reaction, enabled by a cupreine-ether organocatalyst, establishes three contiguous stereogenic centers with high levels of stereocontrol. acs.org While the reported examples focus on α-aryl substituted isocyanoacetates, this methodology highlights the potential of isocyanoacetate esters in complex asymmetric cycloadditions.

Similarly, silver-catalyzed asymmetric dearomatization reactions of 3-nitroindoles with α-substituted α-isocyano esters have been developed, proceeding with fair to good diastereoselectivity and excellent enantioselectivity. acs.org These reactions underscore the capability of isocyanoacetates to act as 1,3-dipole precursors in cycloadditions for synthesizing enantioenriched heterocyclic systems.

Table 2: Asymmetric [3+2] Cycloaddition of Isocyanoacetate Esters

| Reactant 1 | Reactant 2 | Catalyst | Key Outcome |

|---|---|---|---|

| 2-Nitrobenzofurans | α-Aryl-α-isocyanoacetate esters | Cupreine-ether organocatalyst | High diastereoselectivity and excellent enantiomeric excess. acs.org |

Enantioenriched α-Allylated Products

Tert-butyl 2-isocyanoacetate is an effective substrate for transition-metal-free α-allylation via a stereo- and regiospecific SN2′ reaction with Morita–Baylis–Hillman (MBH) adducts. semanticscholar.org In a notable example, the reaction between tert-butyl 2-(acetoxy(phenyl)methyl)acrylate and tert-butyl isocyanoacetate proceeded in the presence of cesium carbonate to afford the corresponding α-allylated product in a 91% yield. semanticscholar.org

Furthermore, preliminary investigations into an asymmetric variant of this reaction have shown significant promise. The use of a catalytic system composed of diethylzinc (B1219324) (ZnEt₂) and a chiral amino alcohol facilitates this transformation, yielding an enantioenriched α-allylated isocyanoacetate that features a chiral quaternary carbon center. semanticscholar.org

Table 3: α-Allylation of Tert-butyl 2-Isocyanoacetate

| Allylic Substrate | Isocyanoacetate | Base/Catalyst | Yield (Non-asymmetric) | Asymmetric System |

|---|

Data from a study on transition-metal-free α-allylation. semanticscholar.org

Diastereoselective Synthesis

Diastereoselective synthesis involving tert-butyl 2-isocyanoacetate aims to control the relative configuration of multiple stereocenters formed in a single reaction. The steric and electronic properties of the isocyanoacetate, along with the reaction conditions and catalyst, are crucial in determining which diastereomer is preferentially formed.

Control of Diastereoselectivity in Cycloadditions and Additions

Control of diastereoselectivity is a key feature of the transformations involving tert-butyl 2-isocyanoacetate and its derivatives.

In the context of [3+2] cycloadditions , the organocatalyzed reaction between 2-nitrobenzofurans and α-aryl-α-isocyanoacetate esters demonstrates excellent diastereocontrol, yielding the tricyclic products with almost full diastereoselectivity. acs.org The proposed stereochemical model suggests that the catalyst activates the electrophile via hydrogen bonding while the catalyst's tertiary amine base deprotonates the isocyano ester, leading to a highly organized transition state that dictates the facial selectivity and, consequently, the diastereomeric outcome. acs.org

For addition reactions , such as the SN2′ α-allylation with MBH adducts, the process is inherently stereo- and regiospecific. semanticscholar.org This implies a high level of diastereocontrol, where the geometry of the starting alkene in the MBH adduct dictates the geometry of the double bond in the product, and the nucleophilic attack occurs with a defined spatial relationship to existing stereocenters. While the development of diastereoselective versions of aldol reactions with tert-butyl 2-isocyanoacetate is a logical extension, detailed studies specifying the syn/anti selectivity under various conditions are not yet broadly available.

Trans/Cis Diastereoselectivity